2-Biphenyl-4-yl-piperazine

描述

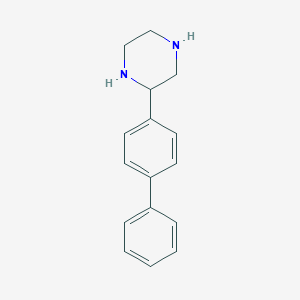

Structure

3D Structure

属性

IUPAC Name |

2-(4-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINYTMXFWCKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378058 | |

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105242-10-2 | |

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Biphenyl-4-yl-piperazine Derivatives

The synthesis of this compound derivatives is typically approached through modular strategies that involve the separate or sequential construction of the piperazine (B1678402) and biphenyl (B1667301) components. These methods allow for considerable structural diversity, enabling the introduction of various substituents on both the aromatic rings and the piperazine nitrogen atoms. The primary approaches involve either forming the piperazine ring onto a pre-existing biphenyl structure or, more commonly, attaching a biphenyl group or its precursor to a pre-formed piperazine ring.

Key Reaction Pathways for Piperazine Ring Formation

The piperazine ring is a fundamental heterocyclic scaffold in numerous approved drugs. nih.govmdpi.comnih.gov Its synthesis can be achieved through several reliable pathways. A prevalent method involves the cyclization of appropriate linear diamine precursors. mdpi.com

One of the most classical and widely used methods is the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.netcore.ac.uk This approach directly forms the N-aryl piperazine core. An alternative route generates the piperazine ring from diethanolamine. core.ac.uk

More recent methodologies have expanded the toolkit for piperazine synthesis. A general approach has been developed that builds the piperazine ring from a primary amino group via a sequential double Michael addition of nitrosoalkenes, followed by a stereoselective catalytic reductive cyclization of the resulting dioximes. nih.govmdpi.com Additionally, palladium-catalyzed cyclization reactions that couple a propargyl unit with various diamine components offer a modular synthesis for highly substituted piperazines. organic-chemistry.org

Approaches for Introducing the Biphenyl Moiety

The biphenyl moiety is a crucial structural feature, and its introduction is a key step in the synthesis. This is most often accomplished through modern cross-coupling reactions, which form the carbon-carbon bond between the two phenyl rings. The biphenyl unit can be synthesized first and then attached to the piperazine nitrogen, or a single phenyl group can be attached to the piperazine, followed by a second coupling reaction to form the biphenyl structure.

Key methods for attaching an aryl group (which can be a phenyl or a biphenyl group) to the piperazine nitrogen include palladium-catalyzed Buchwald–Hartwig coupling, copper-catalyzed Ullmann–Goldberg reactions, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. nih.govmdpi.com

The palladium-catalyzed Suzuki-Miyaura coupling reaction is one of the most efficient and important strategies for the synthesis of both symmetrical and unsymmetrical biphenyl compounds. gre.ac.ukarabjchem.org This reaction involves the cross-coupling of an organoboron compound, such as an arylboronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. google.comasianpubs.orgyoutube.com The mild reaction conditions, commercial availability of a wide range of reagents, and the fact that the boronic acid byproducts are generally considered environmentally benign contribute to its widespread use. youtube.com

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent System | Conditions | Yield |

|---|---|---|---|---|---|---|

| Aryl Bromides | (Bromomethyl)phenylboronic acid pinacol (B44631) esters | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | Microwave | Good yields |

| 1-Bromo-nitrobenzenes | Arylboronates | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 150 °C, Microwave | Good yields |

| Chlorinated/Brominated Aromatic Hydrocarbon | Aryl Boronic Acid | Nano-palladium | Not specified | Not specified | No anhydrous/oxygen-free conditions needed | High |

| 1-Bromo-4-iodobenzene | Phenyl Boronic Acid | Not specified | Not specified | Not specified | Various conditions tested | Not specified |

This table is a representation of typical conditions and may not reflect the full scope of all possible variations.

While Suzuki coupling is predominant, other cross-coupling reactions are also employed for the construction of biphenyls. These methods provide alternative routes that may be advantageous depending on the specific substrates and desired functional group tolerance.

Stille Coupling: This reaction uses organotin compounds (organostannanes) to couple with organic halides, catalyzed by palladium. asianpubs.org

Ullmann Reaction: A classical method that involves the copper-mediated coupling of two aryl halides. arabjchem.orgasianpubs.org

Gomberg-Bachmann Reaction: This reaction generates a biphenyl compound from a diazonium salt and an arene. asianpubs.org

Synthesis of Substituted Biphenyl-Piperazine Analogues

The synthesis of substituted analogues is critical for developing structure-activity relationships in drug discovery. The modular nature of the synthetic strategies allows for the incorporation of a wide array of substituents on either the phenyl rings of the biphenyl moiety or the second nitrogen of the piperazine ring.

The most direct way to introduce substituents onto the phenyl rings is by using appropriately substituted starting materials in the cross-coupling reaction. gre.ac.uk For instance, in a Suzuki coupling, a substituted aryl halide can be reacted with a substituted phenylboronic acid to generate a biphenyl core with a specific substitution pattern. researchgate.net This allows for precise control over the placement of functional groups.

Once the biphenyl-piperazine scaffold is assembled, further functionalization is possible. If a protecting group like Boc (tert-butyloxycarbonyl) is used on one of the piperazine nitrogens, it can be cleaved to reveal a free amine. gre.ac.uk This secondary amine can then be functionalized by reacting it with various electrophiles, such as acid chlorides or sulfonyl chlorides, to introduce a wide range of substituents. gre.ac.uknih.gov

Table 2: Examples of Reagents for Synthesizing Substituted Analogues

| Core Structure | Reagent | Type of Reaction | Resulting Moiety |

|---|---|---|---|

| Deprotected Biphenyl-Piperazine | Acid Chlorides | N-Acylation | Amide derivative |

| Deprotected Biphenyl-Piperazine | Sulfonyl Chlorides | N-Sulfonylation | Sulfonamide derivative |

| 6-Chloropurine derivative | Substituted Piperazines | Amination (Nucleophilic Substitution) | 6-(Piperazin-1-yl)purine analogue |

| Aryl Halide | Substituted Phenylboronic Acid | Suzuki Coupling | Substituted Biphenyl Moiety |

This table provides illustrative examples of synthetic transformations.

Modifications at the Piperazine Nitrogen

The nitrogen atoms of the piperazine ring are key sites for chemical modification, allowing for the introduction of various substituents to alter the compound's properties. The N-4 nitrogen can act as a basic amine, while the N-1 nitrogen facilitates the introduction of hydrogen bond acceptors and hydrophobic groups. nih.gov

Common modifications include N-alkylation and N-arylation. N-alkylation can be achieved through several methods, such as nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. mdpi.com One straightforward approach involves the alkylation of N-acetylpiperazine, followed by the hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net For instance, reductive amination reactions of a piperazine precursor with various aldehydes can introduce different alkyl groups to the nitrogen atom. nih.gov The challenge in mono-alkylation lies in the similar reactivity of both nitrogen atoms, which can lead to mixtures of mono- and di-alkylated products. google.com A one-pot, one-step procedure using a protonated piperazine intermediate has been developed to favor the synthesis of monosubstituted derivatives. nih.gov

N-arylpiperazines are typically synthesized via methods like the Buchwald–Hartwig coupling, the Ullmann–Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.comnih.gov

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of specific stereoisomers of 2-substituted piperazines is critical, as different enantiomers can exhibit distinct biological activities. bohrium.com Stereoselective synthesis aims to produce a single enantiomer, often starting from chiral precursors like α-amino acids. rsc.orgbenthamdirect.com One such method involves an aza-Michael addition as a key step to construct the chiral piperazine ring. rsc.org Another approach is the stereospecific one-pot, three-component reaction involving the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation, which yields highly substituted piperazines with excellent stereoselectivity. nih.gov

Enantiomeric resolution is used to separate racemic mixtures. A notable technique is kinetic resolution, where one enantiomer reacts faster than the other. acs.orgnih.gov For 2-arylpiperazines, kinetic resolution can be achieved using asymmetric lithiation with a chiral base system like n-BuLi and (+)-sparteine. acs.orgnih.govnih.govacs.org This process selectively deprotonates one enantiomer, allowing for its separation or further functionalization. acs.org Capillary electrophoresis using chiral selectors, such as sulfated β-cyclodextrin, is another effective method for the chiral separation of piperazine derivatives. bohrium.comnih.gov

Optimization of Synthetic Routes for Scalability and Efficiency

To meet the demands of pharmaceutical development, synthetic routes must be efficient and scalable. Optimization efforts focus on reducing reaction times, increasing yields, and adopting more sustainable practices. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com Compared to conventional heating, microwave irradiation can significantly shorten reaction times, often from hours to minutes, while improving product yields and purity. nih.govnih.gov This technique has been successfully applied to the synthesis of various piperazine derivatives. nih.govnih.gov For example, the synthesis of 2-arylazo-biphenyl-4-carboxamides from hydrazonals showed higher productivity and chemoselectivity under microwave irradiation compared to thermal heating. nih.gov Solvent-free microwave-assisted synthesis, often using a solid support like alumina, represents a particularly efficient and environmentally friendly approach. nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net In piperazine synthesis, this includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods like microwave or ultrasound-assisted synthesis. researchgate.netresearchgate.netrasayanjournal.co.in

Photoredox catalysis is a prominent green approach that uses visible light to drive chemical reactions under mild conditions. mdpi.comorganic-chemistry.org This method can be used for the C–H functionalization of piperazines, avoiding harsh reagents and reaction conditions. encyclopedia.pubmdpi.com The use of organic photocatalysts, which can be synthesized from renewable materials, further enhances the sustainability of this method. mdpi.com One-pot, multi-component reactions are also a cornerstone of green chemistry, as they reduce the number of synthetic steps and minimize waste. researchgate.netresearchgate.net

Characterization Techniques for Synthesized Compounds

The structural confirmation and purity assessment of synthesized compounds like this compound are established through a combination of spectroscopic and chromatographic techniques.

Commonly employed methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure by providing detailed information about the chemical environment of hydrogen and carbon atoms. mdpi.com

Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation. mdpi.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govneuroquantology.com

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid method used to monitor the progress of a reaction and to assess the purity of the final product. neuroquantology.comresearchgate.net

The table below summarizes the characterization techniques used for derivatives of the core compound.

| Technique | Purpose | References |

| ¹H NMR, ¹³C NMR | Structural Elucidation | mdpi.com |

| FTIR | Functional Group Identification | mdpi.com |

| Mass Spectrometry | Molecular Weight Determination | nih.govneuroquantology.com |

| TLC | Purity Assessment & Reaction Monitoring | neuroquantology.comresearchgate.net |

Pharmacological and Biological Investigations

Neuropharmacological Activities of 2-Biphenyl-4-yl-piperazine Analogues

The this compound scaffold has served as a foundation for the development of numerous neurologically active compounds. These derivatives have demonstrated a wide array of pharmacological effects, primarily centered on their interaction with key neurotransmitter systems in the central nervous system. Researchers have extensively explored the neuropharmacological potential of these analogues, revealing their capacity to modulate dopamine (B1211576) and serotonin (B10506) pathways, which are critically involved in the regulation of mood, cognition, and motor control. The versatility of the piperazine (B1678402) ring allows for a variety of structural modifications, leading to compounds with diverse biological activities, including anxiolytic, antidepressant, and antipsychotic-like effects. silae.iteurekaselect.comresearchgate.netresearchgate.net

A significant focus of research on this compound analogues has been their interaction with dopamine receptors, particularly the D2 and D3 subtypes. nih.govnih.gov These receptors are established therapeutic targets for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia and Parkinson's disease. nih.govmdpi.com The ability of these compounds to selectively bind to and modulate the activity of these receptors forms the basis of their therapeutic potential.

Analogues of this compound have been synthesized and evaluated for their binding affinity at the dopamine D2 receptor. While many of these compounds exhibit some level of affinity for the D2 receptor, a key focus has been to achieve selectivity for the D3 receptor over the D2 receptor to potentially reduce the side effects associated with D2 receptor blockade, such as extrapyramidal symptoms. biorxiv.org For instance, in a series of N-phenylpiperazine analogues, compounds with a 4-thiophene-3-yl-benzamide or 4-thiazolyl-4-ylbenzamide moiety showed a wide range of binding affinities at the D2 receptor, with Ki values spanning from the low nanomolar to the micromolar range. nih.gov The introduction of a trans-butenyl linker between an aryl amide and the piperazine core has been shown to influence D2 receptor affinity. acs.org

| Compound | D2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|

| Compound 6a | 648 ± 100 | nih.gov |

| Compound 6b | 2334 ± 485 | nih.gov |

| Compound 6c | 7200 ± 215 | nih.gov |

| Compound 7a | 478 ± 71.0 | nih.gov |

| Compound 7b | 3946 ± 146 | nih.gov |

| Compound 18 | Lower than compound 16 | acs.org |

| Compound 37 | Comparable to compound 18 | acs.org |

| Compound 43 | 64.7 | acs.org |

| Compound 35 | 149 | acs.org |

| Compound 15 | 35.4 | acs.org |

The dopamine D3 receptor has emerged as a promising target for the treatment of neuropsychiatric disorders, including substance use disorder and the negative and cognitive symptoms of schizophrenia. mdpi.comnih.gov Consequently, there has been a significant effort to develop this compound analogues with high affinity and selectivity for the D3 receptor.

Dopamine Receptor Modulation

D3 Receptor Affinity and Selectivity

Structure-Activity Relationship Studies for D3 Selectivity

Structure-activity relationship (SAR) studies have been crucial in identifying the structural features that confer high D3 receptor affinity and selectivity. unthsc.edu These studies have shown that modifications to the aryl portion of the molecule, the linker chain, and the piperazine terminus can all significantly impact the binding profile. nih.govacs.org For example, the incorporation of a 4-(thiophen-3-yl)benzamide (B12553508) moiety has been found to be a key structural element for achieving high D3 receptor affinity and selectivity over the D2 receptor. nih.gov The nature and position of substituents on the phenyl ring of the N-phenylpiperazine moiety also play a critical role in determining D3 versus D2 selectivity. nih.gov Furthermore, the rigidity of the linker chain, such as the use of a trans-olefinic butyl linker, has been shown to optimize D3 receptor binding affinity and D2/D3 selectivity. acs.org

| Compound | D3 Receptor Affinity (Ki, nM) | D2/D3 Selectivity Ratio | Reference |

|---|---|---|---|

| Compound 6a | 1.4 ± 0.2 | 467 | nih.gov |

| Compound 6b | 7.9 ± 1.4 | 296 | nih.gov |

| Compound 6c | 12.4 ± 1.6 | 579 | nih.gov |

| Compound 7a | 2.5 ± 0.22 | 190 | nih.gov |

| Compound 18 | 1.2 | 26 | acs.org |

| Compound 20 | Not specified | 34 | acs.org |

| Compound 23 | Not specified | 28 | acs.org |

| Compound 29 | 0.7 | 133 | acs.org |

| Compound 34 | 3.8 | Moderately selective | acs.org |

| Compound 35 | Not specified | 135 | acs.org |

| Compound 36 | Not specified | 36 | acs.org |

| Compound 15 | 3.4 | Reduced selectivity | acs.org |

Anxiolytic Potential

While direct studies on the anxiolytic potential of this compound are not available, the broader class of piperazine derivatives is widely recognized for its effects on anxiety. silae.it The mechanism of action for many anxiolytic piperazine compounds involves interaction with the serotonergic system, particularly as agonists at 5-HT1A receptors. silae.it For instance, compounds like Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine have demonstrated anxiolytic effects through their agonist activity at these receptors. silae.it

Other research into novel arylpiperazine derivatives has confirmed anxiolytic-like effects in preclinical models, such as the elevated plus-maze test. nih.gov These studies suggest that the anxiolytic action is mediated by direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov

Antidepressant-like Activity

The antidepressant potential of arylpiperazine derivatives is an active area of research. Studies on various new arylpiperazine compounds have shown antidepressant activity in predictive mouse models like the forced swim test (FST) and tail suspension test (TST). nih.gov The mechanism often involves interaction with serotonin receptors, specifically the 5-HT1A and sometimes the 5-HT2C receptors. nih.gov For example, the antidepressant-like effects of certain derivatives were prevented by pretreatment with a selective 5-HT1A antagonist (WAY 100635), indicating a dependency on this pathway. nih.gov

Other Neurological Targets and Effects

Investigations into isomers of the target compound have revealed specific neurological targets. Notably, 1-(2-biphenyl)piperazine (RA-7) , a known in vivo metabolite of another compound, has been identified as a high-affinity antagonist for the serotonin 5-HT7 receptor. nih.gov Research on this molecule demonstrated that it could inhibit radioligand binding to the 5-HT7 receptor in a long-lasting, irreversible manner. nih.gov This suggests that the biphenyl-piperazine moiety is crucial for conferring the ability to inhibit 5-HT7 binding over an extended period. nih.gov

Additionally, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were synthesized and evaluated for antipsychotic activity. These compounds were found to exhibit significant anti-dopaminergic and anti-serotonergic activity in behavioral models. nih.gov

| Compound/Derivative Class | Neurological Target/Effect | Finding |

| 1-(2-biphenyl)piperazine (RA-7) | 5-HT7 Receptor Antagonism | High-affinity, long-acting inhibitor of human 5-HT7 receptor binding and function. nih.gov |

| 1-(biphenyl-4-yl)-ethanone derivatives | Antipsychotic Activity | Exhibited considerable anti-dopaminergic and anti-serotonergic activity. nih.gov |

| General Piperazine Derivatives | Anti-Alzheimer's Disease | Certain derivatives have been investigated for potential therapeutic use in Alzheimer's disease. silae.it |

Antioxidant and Other Activities

Radical Scavenging Activity

The antioxidant properties of various piperazine derivatives have been evaluated using standard in vitro assays, though specific data for this compound is absent. The most common methods employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

In studies of other arylpiperazine derivatives, some compounds have demonstrated notable DPPH radical scavenging activity. nih.gov For example, in one study, a derivative featuring a hydroxyl group showed the highest antioxidant activity, suggesting that this functional group is essential for the observed properties. nih.gov The results are often expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the radicals.

Table of Radical Scavenging Activity for Selected Piperazine Derivatives Note: This data is for representative piperazine compounds, not this compound.

| Assay | Compound Class | Result (IC50) | Reference Compound |

|---|---|---|---|

| DPPH | 1-arylpiperazines with xanthine (B1682287) moiety | 189.42 µmol/L (most active compound) | BHT (113.17 µmol/L) |

| FRAP | Benzene (B151609) sulfonamide-piperazine hybrids | 0.08 mM (most active compound) | BHA, BHT |

Inhibition of Protein Tyrosine Phosphatase

Protein tyrosine phosphatases (PTPs) are a family of enzymes that regulate key cellular processes, and their malfunction is linked to diseases like cancer, diabetes, and neurological disorders. purdue.edu Consequently, PTPs have become important therapeutic targets. nih.gov Protein tyrosine phosphatase 1B (PTP1B), in particular, has been validated as a target for type 2 diabetes and obesity due to its role in insulin (B600854) signaling. nih.gov While the development of small-molecule PTP inhibitors is a significant area of pharmaceutical research, there is currently no specific information linking this compound or its close derivatives to the inhibition of PTPs. purdue.edu

Antiplatelet Properties

No studies were identified that investigated the antiplatelet properties of this compound. Research on other piperazine-containing compounds has explored antiplatelet activity, but these findings cannot be attributed to the specific molecule .

Antiglycation Activity

There is no available research on the antiglycation activity of this compound. While various compounds, including some with piperazine moieties, are studied for their potential to inhibit the formation of advanced glycation end-products, no such data exists for this compound.

Pharmacological Evaluation Methodologies

Specific data on the pharmacological evaluation of this compound using the methodologies listed below is not present in the current scientific literature. The search for information on this compound, as well as its potential synonyms such as "1-(Biphenyl-4-yl)piperazine," did not provide relevant results for the following assays and models.

In Vitro Binding Assays

No data tables or research findings detailing the in vitro binding profile of this compound at various receptors, transporters, or enzymes could be located.

Functional Assays (e.g., [35S]GTPγS binding)

Information regarding the functional activity of this compound, as would be determined by assays such as [35S]GTPγS binding to assess G-protein coupled receptor activation, is not available.

Cellular Assays (e.g., neuroprotection in MN9D cells)

There are no published studies examining the effects of this compound in cellular models, including any potential neuroprotective effects in dopaminergic cell lines like MN9D cells.

Behavioral Models in Animal Studies

No research was found that describes the evaluation of this compound in animal behavioral models. Consequently, there is no information on its potential effects on behavior.

Due to the absence of specific scientific data for "this compound" in the requested areas, it is not possible to provide a detailed article on its pharmacological and biological investigations as outlined.

Prediction of Activity Spectra for Substances (PASS)

Based on a comprehensive search of publicly available scientific literature and databases, specific data from the "Prediction of Activity Spectra for Substances" (PASS) analysis for the compound "this compound" is not available. Computational studies detailing the predicted biological activities, including the probability of being active (Pa) and inactive (Pi), for this specific molecule have not been published or indexed in the searched resources.

Therefore, a detailed discussion and data table presentation of the predicted pharmacological and biological activities for this compound, as determined by the PASS methodology, cannot be provided at this time.

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For classes of compounds including aryl-piperazine derivatives, QSAR models are typically developed using statistical regression methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. nih.govnih.gov The process involves compiling a dataset of molecules with known biological activities (e.g., binding affinities for a specific receptor). For each molecule, a set of numerical values, known as molecular descriptors, are calculated to represent its structural and physicochemical properties. nih.gov

The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds. A robust QSAR model is characterized by strong statistical metrics, such as a high correlation coefficient (R²) and cross-validation correlation coefficient (Q²), which indicate the model's predictive power. openpharmaceuticalsciencesjournal.com For instance, a QSAR model developed for a series of piperazine (B1678402) and keto piperazine derivatives achieved a high correlation coefficient (R²) of 0.846 and a predictive R² of 0.821, demonstrating its reliability. openpharmaceuticalsciencesjournal.com These models are validated both internally (e.g., leave-one-out cross-validation) and externally with a set of compounds not used in the model's creation. nih.govopenpharmaceuticalsciencesjournal.com

The strength of QSAR models lies in their ability to identify which molecular properties are most influential on biological activity. Molecular descriptors can be categorized into several classes, including constitutional, topological, and physicochemical. For aryl-piperazine compounds, specific descriptors have been shown to play a vital role in their interaction with biological targets.

Structure-activity relationship (SAR) studies have revealed that the position and physicochemical character of substituents on the aromatic rings are critical for activity. nih.gov QSAR models have demonstrated that constitutional descriptors, such as molecular volume (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO), can be crucial in determining the binding of ligands to their target enzymes or receptors. openpharmaceuticalsciencesjournal.com The versatile structure of piperazine allows for modifications that can improve properties like water solubility, oral bioavailability, and target affinity by altering these descriptors. nih.gov

Below is an interactive table detailing common molecular descriptor types and their relevance to the biological activity of aryl-piperazine derivatives.

| Descriptor Type | Examples | Potential Influence on Biological Activity |

| Constitutional | Molecular Weight, Number of Oxygen Atoms (nO), Number of Double Bonds (nDB) | Affects the overall size and electronic properties of the molecule, influencing its fit and interaction with the receptor binding pocket. openpharmaceuticalsciencesjournal.com |

| Topological | Branching Index, Connectivity Indices | Describes the shape and degree of branching in the molecule, which can impact steric interactions within the binding site. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area | Governs the compound's solubility, membrane permeability, and the nature of its interactions (e.g., hydrophobic or polar) with the receptor. nih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations provide a detailed, three-dimensional view of the ligand-receptor complex at an atomic level.

For 2-biphenyl-4-yl-piperazine and its analogs, docking studies are crucial for understanding the specific interactions that govern their affinity and selectivity for various neurotransmitter receptors. Many ligands targeting dopamine (B1211576) and serotonin (B10506) receptors share a common pharmacophore: a protonatable basic nitrogen atom at a specific distance (around 5.2–5.7 Å) from the center of an aromatic ring. mdpi.com Subtle modifications to the aryl-piperazine structure can fine-tune the activity and selectivity for these different receptors. mdpi.com

The dopamine D2 and D3 receptors share significant homology, making the design of selective ligands challenging. Molecular docking studies help to delineate the nature of the binding pockets that accommodate N-aryl substitutions on the piperazine ring. nih.gov

Structure-activity relationship studies on hybrid aminotetraline-piperazine derivatives, which include biphenyl (B1667301) moieties, provide a comprehensive picture of the D2/D3 binding pocket. nih.govnih.gov The binding of these ligands is influenced by hydrophobic and heteroaromatic substitutions. Docking simulations suggest that the phenylpiperazine unit interacts with key residues, such as His6.55, while the basic nitrogen forms a hydrogen bond with an aspartate residue (Asp3.32). The biphenyl group extends into a hydrophobic region of the receptor, and its orientation is critical for determining affinity and selectivity. The spatial relationship between the nitrogen atoms of the ligand and molecular determinants within the receptor's binding pocket is a key factor. nih.gov Some ligands may adopt a "bitopic" pose, where they interact with both the primary orthosteric site and a secondary binding pocket, which can be crucial for their pharmacological profile. mdpi.com

| Receptor | Key Interacting Residues | Interaction Type | Moiety Involved |

| Dopamine D2/D3 | Asp3.32 | Hydrogen Bond | Piperazine Nitrogen |

| Dopamine D2/D3 | His6.55 | Aromatic Interaction | Phenyl ring of piperazine |

| Dopamine D2/D3 | Various | Hydrophobic Interactions | Biphenyl group |

The this compound scaffold is also relevant for targeting serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are implicated in depression and anxiety. nih.gov These two receptors are often co-expressed in key brain regions and can form heterodimers, influencing their signaling. nih.gov

Pharmacophore models indicate that the aryl-piperazine moiety provides the key structural elements necessary for binding to both 5-HT1A and 5-HT7 receptors. nih.gov Studies on 1-(2-biphenyl)piperazines have identified compounds with nanomolar affinity for the 5-HT7 receptor and high selectivity (>100-fold) over the 5-HT1A receptor. The introduction of substituents, such as a methoxy (B1213986) group on the biphenyl system, can modulate this affinity and selectivity. Docking simulations help to rationalize these findings by showing how different substituents can optimize interactions within the respective binding pockets of the 5-HT1A and 5-HT7 receptors. The 4-alkyl-1-arylpiperazine scaffold is a well-established feature in the development of selective 5-HT1A receptor ligands. mdpi.com

| Receptor | Key Structural Feature | Resulting Activity |

| Serotonin 5-HT1A | 4-Alkyl-1-arylpiperazine scaffold | High-affinity binding. mdpi.com |

| Serotonin 5-HT7 | 1-(2-Biphenyl)piperazine motif | High-affinity and selective ligands. |

| 5-HT1A & 5-HT7 | Pyridinyl-piperazine moiety | Dual receptor binding. nih.gov |

Homology Modeling of Target Receptors

In the absence of experimentally determined crystal structures for many receptors of interest, homology modeling serves as a crucial tool to generate reliable three-dimensional models. This technique constructs an atomic-resolution model of a "target" protein from its amino acid sequence and an experimentally determined three-dimensional structure of a related homologous protein (the "template").

For ligands related to this compound, such as 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, homology modeling has been instrumental. For instance, a homology model of the human dopamine D2 receptor was constructed to investigate the binding of these potential antipsychotic agents. nih.gov Such models are essential for performing molecular docking studies to predict how these ligands bind to the receptor, providing a structural basis for their observed pharmacological activities. nih.gov Similarly, due to the lack of a crystal structure for the GPR120 receptor, a homology model was developed to explore its binding modes with known small molecule agonists, a technique applicable to understanding the interaction of biphenyl-piperazine scaffolds with G-protein coupled receptors. chemrxiv.org

Identification of Key Molecular Determinants for Binding and Selectivity

Molecular docking and structure-activity relationship (SAR) studies are pivotal in identifying the specific interactions that govern the binding affinity and selectivity of a ligand for its receptor. For biphenyl-piperazine derivatives, these studies have elucidated several key molecular determinants.

Investigations into piperazine-based compounds targeting the Sigma-1 (S1R) receptor have revealed a common binding pattern. The ligands typically assume a linear arrangement within the binding site, occupying a central core and two hydrophobic binding pockets. nih.gov In this arrangement, the piperazine nitrogen atom often serves as the positive ionizable group that interacts with key residues, while the biphenyl moiety can occupy one of the hydrophobic regions, contributing significantly to binding affinity. nih.gov

Docking studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives with a homology model of the dopamine D2 receptor have successfully correlated computational predictions with experimental antipsychotic activity. nih.gov These studies highlight the importance of the biphenyl group and substitutions on the aryl piperazine ring in modulating activity. For related compounds targeting the dopamine D3 receptor, the biphenyl-piperazine scaffold has been identified as a key element for achieving high potency and selectivity. nih.govresearchwithrutgers.com The specific interactions identified through these computational methods are crucial for the rational design of new ligands with improved selectivity and efficacy.

| Feature | Role in Binding and Selectivity | Target Receptor Examples |

| Biphenyl Moiety | Occupies a primary hydrophobic pocket, contributing to affinity. | Dopamine D2/D3 Receptors, Sigma-1 Receptor |

| Piperazine Nitrogen | Acts as a positive ionizable center, forming key electrostatic interactions. | Sigma-1 Receptor, Dopamine Receptors |

| Aryl Substituents | Modulate selectivity and affinity by interacting with secondary hydrophobic pockets. | Dopamine D2 Receptor |

Pharmacophore Modeling

Pharmacophore modeling is a powerful method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov A pharmacophore model represents the key interaction points a ligand makes with its target receptor, such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups.

For ligands targeting the Sigma-1 receptor, a widely accepted pharmacophore model consists of two hydrophobic sites linked by a central basic core. nih.gov Piperazine-based compounds, including those with a biphenyl moiety, fit this model well. The biphenyl group typically occupies one of the hydrophobic pockets, while the piperazine nitrogen serves as the central basic feature. nih.gov This modeling approach is frequently combined with molecular docking simulations to enhance virtual screening for new, active compounds. nih.gov The development of such models allows for the rapid screening of large chemical libraries to identify novel scaffolds that match the required pharmacophoric features for a specific biological target.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to determine the preferred spatial arrangements of atoms in a molecule, which dictates how it can interact with a receptor.

The conformation of the biphenyl moiety is governed by the rotational barrier around the central carbon-carbon single bond. This rotation is influenced by a delicate balance between π-π orbital overlap, which favors a planar conformation, and steric repulsion between the ortho-hydrogens of the two phenyl rings, which favors a twisted conformation. ic.ac.uk The resulting dihedral angle determines the relative orientation of the two phenyl rings and is a critical factor in how the molecule fits into a receptor's binding pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of binding modes predicted by docking, reveal conformational changes in both the ligand and the receptor upon binding, and provide insights into the thermodynamics of the interaction.

MD simulations have been employed to study the structural stability of complexes involving piperazine derivatives. nih.gov For example, simulations on a 100-nanosecond scale can be used to analyze factors like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the ligand-receptor pair. nih.gov These analyses help confirm the stability of key interactions, such as those between a ligand and crucial amino acid residues like Arg99 in the GPR120 receptor. chemrxiv.org Large-scale classical molecular dynamics have also been used to investigate the behavior of biphenyl-based structures, providing a deeper understanding of how these moieties behave in complex systems. beilstein-journals.org For this compound, MD simulations can validate docking poses, confirm the stability of interactions with key residues, and explore the conformational flexibility of the ligand within the binding site.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand's position and the overall protein structure over time. | Confirms a stable binding mode within the receptor pocket. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein and the ligand. | Reveals which parts of the receptor are involved in binding and the flexibility of the biphenyl tail. |

| Interaction Energy Analysis | Quantifies the contribution of specific residues to the overall binding energy. | Pinpoints key amino acids responsible for high-affinity binding. |

Absorption, Distribution, Metabolism, and Excretion Adme Research

In Silico Prediction of ADME Properties

There are no published in silico predictions of the ADME properties for 2-Biphenyl-4-yl-piperazine. Computational models are often used in early drug discovery to estimate pharmacokinetic parameters, but such analyses for this specific compound have not been made public.

Oral Bioavailability Considerations

Without in silico or experimental data, the oral bioavailability of this compound cannot be determined. Factors such as aqueous solubility, intestinal permeability, and first-pass metabolism would need to be assessed to predict its potential for oral absorption.

Blood-Brain Barrier Permeability

The ability of this compound to cross the blood-brain barrier (BBB) is unknown. In silico models that predict BBB permeability based on molecular properties like lipophilicity, molecular weight, and polar surface area have not been applied to this compound in any published research.

In Vitro ADME Studies

No in vitro studies detailing the ADME characteristics of this compound are available in the public record. Such studies are essential for confirming in silico predictions and providing a more accurate assessment of a compound's behavior.

Hepatotoxicity Assessment

There is no publicly available data from in vitro hepatotoxicity assays for this compound. These assessments, typically conducted using liver cells, are crucial for identifying potential drug-induced liver injury.

Cytochrome P450 (CYP) Inhibition Profiles (e.g., CYP3A4)

The inhibitory potential of this compound against key drug-metabolizing enzymes, such as CYP3A4, has not been reported. Understanding a compound's CYP inhibition profile is vital for predicting potential drug-drug interactions.

Metabolite Identification and Profiling

No studies have been published that identify or profile the metabolites of this compound. This information is critical for understanding the compound's metabolic pathways and the potential activity or toxicity of its metabolites.

Elimination Pathways

The elimination of a xenobiotic, such as this compound, from the body can occur through several routes, with renal (urine) and fecal (bile) excretion being the most significant. The specific pathway is largely dictated by the physicochemical properties of the compound and its metabolites.

Given the biphenyl (B1667301) and piperazine (B1678402) moieties in this compound, it is plausible that the compound undergoes extensive metabolism. The biphenyl group may be subject to hydroxylation, while the piperazine ring can undergo N-dealkylation or oxidation. These metabolic transformations would increase the polarity of the molecule, making it more amenable to excretion.

Without direct experimental data for this compound, a definitive quantitative breakdown of its elimination pathways remains speculative. However, based on the general principles of drug metabolism and the observed behavior of analogous compounds, it is likely that a combination of renal and fecal excretion is involved. The extent to which each pathway contributes would depend on the specific metabolic profile of this compound.

To provide a clearer, albeit hypothetical, picture based on related compounds, the following data table illustrates potential elimination patterns for a piperazine derivative.

| Elimination Pathway | Percentage of Administered Dose Excreted | Form of Excreted Compound |

| Renal (Urine) | ||

| Unchanged Drug | Varies | |

| Metabolites | Varies | |

| Fecal (Bile) | ||

| Unchanged Drug | Varies | |

| Metabolites | Varies |

Note: The values in this table are illustrative and based on general knowledge of piperazine derivatives, not on specific data for this compound.

Further research, including in vivo pharmacokinetic studies in animal models and humans, is necessary to elucidate the precise elimination pathways of this compound. Such studies would involve the administration of a radiolabeled version of the compound to accurately trace and quantify its excretion routes and identify the metabolic products formed.

Preclinical and Translational Research Perspectives

Investigation in Animal Models of Disease

Animal models are indispensable tools in preclinical research, providing critical insights into the potential efficacy of new chemical entities in a physiological context. Derivatives of 2-biphenyl-4-yl-piperazine have been evaluated in established models for several central nervous system disorders.

The 6-hydroxydopamine (6-OHDA) lesioned rat is a widely used and well-characterized model that mimics the dopamine (B1211576) depletion characteristic of Parkinson's disease (PD). In this model, the neurotoxin 6-OHDA is injected into the brain to selectively destroy dopaminergic neurons, leading to motor deficits that can be measured, such as rotational behavior.

A significant derivative, known as D-264, which incorporates the 2-(4-(biphenyl-4-yl)piperazin-1-yl)ethyl moiety, was developed as a multifunctional dopamine D2/D3 agonist with neuroprotective properties for the potential treatment of PD. semanticscholar.orgnih.gov To improve its efficacy, further structural modifications were made, leading to the identification of new lead compounds, including (−)-8b and (−)-9b. semanticscholar.orgnih.gov These compounds were tested in the 6-OHDA-induced unilateral lesioned rat model. semanticscholar.org When administered, both (−)-8b and (−)-9b produced potent, dose-dependent, and long-lasting contralateral rotational activity, which is an indicator of dopaminergic stimulation in this model. semanticscholar.org Compound (−)-8b was observed to be more efficacious in inducing rotation compared to (−)-9b. semanticscholar.org The peak effect for both compounds was reached at 7.5 hours, and the activity lasted for more than 10 hours, indicating a long duration of action. semanticscholar.org

| Compound | Total Rotations (over 10+ hours) | Peak Effect Time (hours) | Duration of Action (hours) |

|---|---|---|---|

| (−)-8b | 5866 | 7.5 | >10 |

| (−)-9b | 2653 | 7.5 | >10 |

The Forced Swim Test (FST) is a standard behavioral test in rodents used for the preclinical evaluation of potential antidepressant drugs. nih.gov The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as a potential antidepressant-like effect.

Derivatives of 2-biphenylpiperazine have been identified as having a high affinity for serotonin (B10506) receptors like 5-HT1A and 5-HT7, which are known targets in the discovery of antidepressant drugs. nih.gov Based on this, various hybrid compounds incorporating the biphenylpiperazine pharmacophore have been synthesized and evaluated in vivo using the FST. nih.gov Studies have shown that certain derivatives can significantly reduce the immobility time in rodents in a dose-dependent manner, indicating a potent antidepressant-like activity. nih.gov This suggests that the this compound scaffold is a promising base for developing novel agents for mood disorders.

Exploration of Therapeutic Indications

The versatility of the this compound structure has prompted its investigation across a range of potential therapeutic areas beyond Parkinson's disease and depression.

Alzheimer's Disease : Researchers have designed multi-effect compounds based on a disubstituted piperazine (B1678402) scaffold to simultaneously target both the amyloid and Tau pathologies characteristic of Alzheimer's disease. nih.govresearchgate.net Preclinical studies in animal models of Alzheimer's showed that a promising hybrid molecule reduced both amyloid pathology and Tau pathology while also mitigating memory impairments. nih.govresearchgate.net

Pain Management : Piperazine derivatives have been investigated as dual-acting antagonists for the histamine H₃ and sigma-1 receptors, which are implicated in pain pathways. nih.gov This research could lead to new classes of analgesics. nih.gov

Oncology : A novel piperazine-containing compound, LQFM018, has been identified as a promising antineoplastic prototype that triggers cell death in leukemic cells. Its pharmacokinetic properties suggest it could be suitable for treating deep tumors.

Infectious Diseases : In the effort to combat antimicrobial resistance, researchers have modified existing Gram-positive-only antibiotics by incorporating a biphenyl (B1667301) skeleton with piperazine-containing side chains. This strategy aims to enhance the penetration of the drug across the outer membrane of Gram-negative bacteria, thereby broadening their spectrum of activity.

Development as Lead Compounds

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. The this compound framework has proven to be a fruitful starting point for lead optimization.

In the context of Parkinson's disease research, the parent molecule D-264 served as the initial lead. semanticscholar.orgnih.gov Through a dedicated structure-activity relationship (SAR) study, medicinal chemists synthesized a series of analogs. semanticscholar.org This effort led to the identification of compounds (−)-8b and (−)-9b as superior lead molecules with enhanced in vivo efficacy and preferential dopamine D3 agonist activity. semanticscholar.orgnih.gov These new leads demonstrated significant and long-lasting activity in animal models where the original compound was less effective. semanticscholar.org

Similarly, in Alzheimer's research, novel piperazine-based compounds D-687 and D-688 were identified as lead molecules due to their ability to reverse Aβ₁₋₄₂ induced toxicity in cell cultures, demonstrating significant neuroprotective properties.

Synergistic Effects with Existing Therapies

Combining therapeutic agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. This approach is particularly valuable in overcoming drug resistance. Research into adarotene-derived antibacterials, which feature a biphenyl skeleton and can incorporate piperazine side chains, has explored this concept. Studies have evaluated whether these novel compounds exhibit synergistic effects when used in combination with colistin, a last-resort antibiotic, against colistin-resistant strains of P. aeruginosa. Strong synergistic activity was observed, highlighting a promising strategy to restore the effectiveness of existing antibiotics.

Future Directions and Emerging Research Avenues

Design of Next-Generation Analogues

The core structure of 2-biphenyl-4-yl-piperazine offers a versatile platform for the design of next-generation analogues with improved therapeutic profiles. A key strategy involves the synthesis of derivatives with various substitutions on the phenyl ring of the piperazine (B1678402) moiety. For instance, the development of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives has shown promise in the search for potential antipsychotic agents. nih.gov These modifications aim to enhance the interaction with specific biological targets while minimizing off-target effects.

Another approach focuses on creating bioisosteric replacements within the this compound framework. This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, a strategy that can lead to compounds with improved pharmacokinetic properties and efficacy. The synthesis of heterocyclic bioisosteric analogues of related phenylpiperazine structures has yielded compounds with high potency and selectivity for dopamine (B1211576) D3 receptors, suggesting a potential therapeutic application in Parkinson's disease. nih.gov

Furthermore, research into aryl-biphenyl-2-ylmethylpiperazines as novel ligands for serotonin (B10506) receptors highlights the importance of the aromatic substituents in target binding. nih.gov The strategic placement of different functional groups on the biphenyl (B1667301) and aryl components of the molecule can significantly alter the binding affinity and selectivity for specific receptor subtypes. nih.gov This detailed understanding of structure-activity relationships (SAR) is crucial for the rational design of more effective and targeted therapies based on the this compound scaffold.

Targeting Polypharmacology and Multi-target Ligands

The inherent structural features of the this compound scaffold make it an attractive candidate for the development of multi-target ligands, a key strategy in modern drug discovery for complex diseases. Polypharmacology, the ability of a single compound to interact with multiple targets, is increasingly being recognized as a beneficial attribute for treating multifactorial conditions like neurodegenerative diseases and cancer. nih.govnih.govresearchgate.net

The piperazine core, a common element in many multi-target directed ligands (MTDLs), can be strategically modified to engage with various receptors and enzymes simultaneously. researchgate.net For example, derivatives of piperazine have been designed to act as dual inhibitors for targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and the aggregation of beta-amyloid plaques. jneonatalsurg.com

In the context of antipsychotic drug development, derivatives of biphenyl-piperazine have been synthesized to exhibit balanced affinities for multiple dopamine and serotonin receptors. nih.govnih.govnih.gov This multi-receptor engagement is believed to contribute to a more favorable efficacy and side-effect profile compared to single-target agents. The design of these multi-target antipsychotics often involves optimizing the substituents on the piperazine and biphenyl rings to achieve the desired receptor interaction profile. nih.govnih.gov

Application of Advanced Computational Techniques

Advanced computational techniques are playing an increasingly pivotal role in guiding the design and development of novel therapeutics based on the this compound scaffold. Methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are being employed to predict the biological activity of new analogues and to understand their interactions with target proteins at a molecular level. nih.gov

For instance, in the development of potential antipsychotics based on the 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone structure, QSAR and descriptor-based similarity studies have been instrumental in correlating the chemical structures of the derivatives with their observed anti-dopaminergic and anti-serotonergic activities. nih.gov These computational models help in identifying the key structural features that are essential for the desired pharmacological effect.

Molecular docking studies provide valuable insights into the binding modes of these compounds with their biological targets. By simulating the interaction between the ligand and the receptor, researchers can predict the binding affinity and identify the crucial amino acid residues involved in the interaction. This information is invaluable for the rational design of new derivatives with enhanced potency and selectivity. For example, docking studies with a homology model of the human dopamine D2 receptor have been used to support the design of biphenyl-piperazine derivatives with an impressive antipsychotic profile. nih.gov Similarly, molecular modeling has been used to understand the binding of aryl-biphenyl-2-ylmethylpiperazines to the 5-HT(7) receptor, identifying distinct hydrophobic binding sites that can be exploited for the design of more specific ligands. nih.gov

Exploration of Novel Therapeutic Areas

The versatile this compound scaffold and its derivatives are being actively investigated for their potential in a range of novel therapeutic areas beyond their initial applications. The unique structural characteristics of arylpiperazines make them promising candidates for the development of new treatments for complex diseases such as cancer and neurodegenerative disorders. nih.govmdpi.comsilae.it

In the field of oncology, various arylpiperazine derivatives have demonstrated significant anti-proliferative activity against a number of human cancer cell lines. mdpi.comnih.govresearchgate.netresearchgate.net Research has shown that these compounds can induce apoptosis and inhibit cancer cell growth, suggesting their potential as novel anticancer agents. nih.govresearchgate.net The exploration of piperazine-linked quinolinequinones, for example, has identified compounds with potent anticancer activity against leukemia, colon, renal, and breast cancer cell lines. nih.gov

For neurodegenerative diseases like Alzheimer's and Parkinson's, the ability of piperazine derivatives to interact with multiple targets in the central nervous system is a significant advantage. nih.govsilae.it Studies have explored the use of piperazine-based compounds as neuroprotective agents and as modulators of key pathological processes in these diseases. nih.govnih.gov For example, derivatives of piperazine have been investigated as potential therapeutic agents for Alzheimer's disease due to their ability to protect against amyloid toxicity. nih.gov Furthermore, the development of highly potent and selective agonists for the dopamine D3 receptor from biphenyl-piperazine analogues indicates their potential in the treatment of Parkinson's disease. nih.gov

Collaborative Research and Public-Private Partnerships

The advancement of therapeutic agents based on the this compound scaffold is significantly enhanced through collaborative research efforts and public-private partnerships. These collaborations bring together the diverse expertise, resources, and perspectives of academic institutions, government agencies, and pharmaceutical companies, which is crucial for navigating the complex and costly process of drug discovery and development.

Such partnerships can accelerate the translation of basic scientific discoveries into clinical applications. For example, the development of novel drugs often originates from fundamental research in university laboratories, which can then be further developed and brought to market by pharmaceutical companies with the necessary infrastructure and funding.

While specific large-scale public-private partnerships focused solely on this compound are not extensively documented in publicly available literature, the general trend in the pharmaceutical industry points towards an increasing reliance on such collaborations. These partnerships are essential for sharing risks, leveraging specialized knowledge, and accessing a wider range of research tools and compound libraries. The future development of next-generation therapeutics derived from the this compound core will likely depend on the strength and number of these collaborative endeavors.

常见问题

Q. What are the established synthetic routes for 2-biphenyl-4-yl-piperazine, and how can reaction conditions be optimized?

A common method involves using benzoic acid derivatives as starting materials. Key steps include acylation, bromination, and esterification, followed by cyclization to form the piperazine ring. Optimization involves testing solvents (e.g., ethanol vs. dichloromethane), reaction times (6–24 hours), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to brominating agent). Systematic variation and statistical analysis (e.g., Design of Experiments) are recommended to maximize yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Spectroscopy : IR for functional group identification (e.g., N-H stretches at ~3300 cm⁻¹), ¹H/¹³C NMR for structural elucidation.

- Chromatography : HPLC/GC-MS to assess purity (>95% typical for research-grade compounds).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₆H₁₈N₂, MW 238.33 g/mol) .

Q. What biological activities have been reported for piperazine derivatives structurally related to this compound?

Piperazine derivatives are studied for receptor binding (e.g., serotonin/dopamine receptors), enzyme inhibition (e.g., carbonic anhydrase), and antimicrobial/anticancer properties. While direct data on this compound is limited, analogs show activity in vitro via assays like MTT for cytotoxicity and fluorometric enzyme inhibition .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solving) enable high-precision crystallographic analysis. For example, hydrogen bonding patterns or torsional angles in the biphenyl moiety can be validated against experimental data. This is critical for studying polymorphism or conformational flexibility .

Q. What strategies are used to explore structure-activity relationships (SAR) in biphenyl-piperazine analogs?

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) or bulky substituents on the biphenyl ring to modulate receptor affinity.

- Pharmacophore modeling : Aligning active analogs to identify essential moieties (e.g., piperazine nitrogen as hydrogen bond acceptors).

- Case studies show brominated derivatives (e.g., 3-bromophenyl analogs) exhibit enhanced bioactivity in enzyme inhibition assays .

Q. Which computational tools predict the pharmacokinetic properties of this compound?

- Molecular docking : AutoDock Vina or Glide to simulate binding to targets like GPCRs.

- ADMET prediction : SwissADME or ADMETLab to estimate solubility (LogP ~3.5), blood-brain barrier permeability, and cytochrome P450 interactions.

- PubChem data (e.g., InChIKey, SMILES) provides input structures for these models .

Q. How should researchers address contradictory data in synthetic yield or bioactivity across studies?

Q. What challenges arise in assessing the purity of this compound, and how are they mitigated?

Challenges include residual solvents (e.g., DMF) or byproducts from incomplete cyclization. Solutions:

- Elemental analysis : Validate %C/%N against theoretical values (e.g., C 80.64%, N 11.76%).

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients for baseline separation of impurities .

Q. How can this compound be derivatized for targeted drug delivery systems?

- Functionalization : Introduce carboxylic acid (-COOH) or amine (-NH₂) groups via nucleophilic substitution for conjugation to nanoparticles or antibodies.

- Case example : Piperazine-carbothioamide derivatives (e.g., N-fluorophenyl analogs) serve as linkers in prodrug designs .

Q. What role does this compound play as a synthon in multicomponent reactions?

The piperazine ring acts as a bidirectional scaffold, enabling coupling with aryl halides (via Buchwald-Hartwig amination) or carbonyl compounds (via Mannich reactions). This facilitates synthesis of libraries for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。